

Application Notes and Protocols for In Vivo Studies of BMS-986118

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Compound of Interest

Compound Name: BMS-986118

Cat. No.: B15570067

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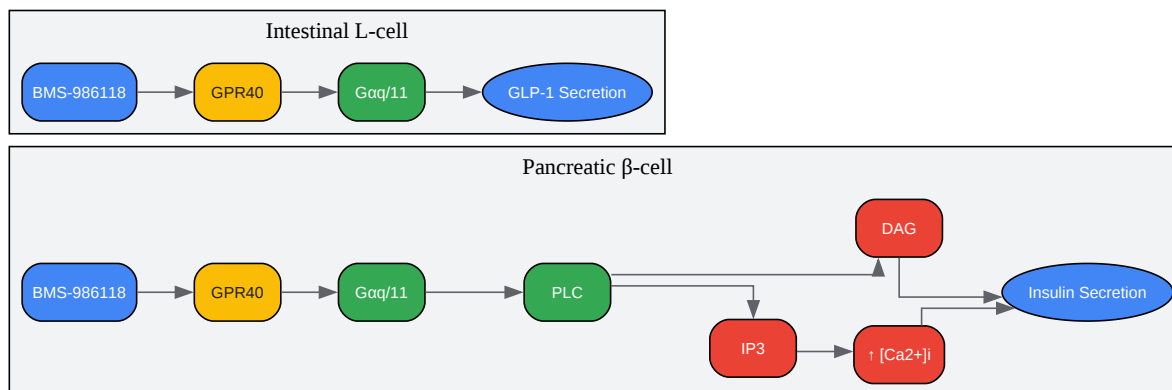
For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986118 is a potent and selective G protein-coupled receptor 40 (GPR40) agonist that has demonstrated promising therapeutic potential for the treatment of type 2 diabetes.[1][2][3] Its mechanism of action involves a dual effect of promoting glucose-dependent insulin secretion from pancreatic β -cells and stimulating the release of glucagon-like peptide-1 (GLP-1), an incretin hormone, from enteroendocrine L-cells.[1][4] This dual action leads to improved glycemic control.[2][5] Preclinical in vivo studies in rodent models are crucial for evaluating the efficacy and pharmacokinetic profile of **BMS-986118**. This document provides detailed application notes and protocols for conducting such studies.

Signaling Pathway of BMS-986118

BMS-986118 acts as an agonist at the GPR40 receptor, which is predominantly expressed on pancreatic β -cells and intestinal L-cells. Upon binding, it activates the G α q/11 signaling cascade, leading to an increase in intracellular calcium and the generation of diacylglycerol. These signaling events potentiate glucose-stimulated insulin secretion. In parallel, activation of GPR40 in the gut stimulates the secretion of GLP-1.



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BMS-986118 signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo pharmacokinetic and efficacy data for **BMS-986118** from preclinical studies.

Table 1: In Vitro Potency of **BMS-986118**

Parameter	Human GPR40	Mouse GPR40	Rat GPR40
EC50 (nM)	9	4.1	8.6

Data from IP1 assays.[4]

Table 2: Pharmacokinetic Profile of **BMS-986118** in Various Species

Species	Oral Bioavailability (%)	Half-life (hours)
Mouse	100	3.1
Rat	47	4.0
Dog	62	5.2
Monkey	61	13

[4]

Table 3: In Vivo Efficacy of **BMS-986118** in Rodent Models

Animal Model	Dosing	Key Findings
Rats	1 and 3 mg/kg	Increased active GLP-1 levels. [4]
Rats	0.3 mg/kg (with DPP-IV inhibitor)	Synergistic effect in increasing active GLP-1.[4]
ZDF Rats	1-15 mg/kg (chronic study)	Potent 2.5% decrease in hemoglobin A1c (HbA1c).[4]

Experimental Protocols

Animal Models

- Mice: Standard strains such as C57BL/6J can be used for acute efficacy and pharmacokinetic studies.
- Rats: Sprague-Dawley or Wistar rats are suitable for acute studies.
- Zucker Diabetic Fatty (ZDF) Rats: This is a key model for type 2 diabetes, exhibiting hyperglycemia, hyperinsulinemia, and obesity. They are ideal for chronic efficacy studies.
 - Male ZDF rats: Typically fed a standard diet (e.g., Purina #5008) to consistently develop type 2 diabetes.

- Female ZDF rats: Require a specific diet (e.g., Research Diets RD 12468) to reliably induce a diabetic phenotype.

BMS-986118 Formulation and Administration

1. Vehicle Preparation: A common vehicle for oral administration of small molecules in rodents is a suspension in 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water. The choice of vehicle should be optimized based on the physicochemical properties of **BMS-986118**.

2. Dosing Solution Preparation:

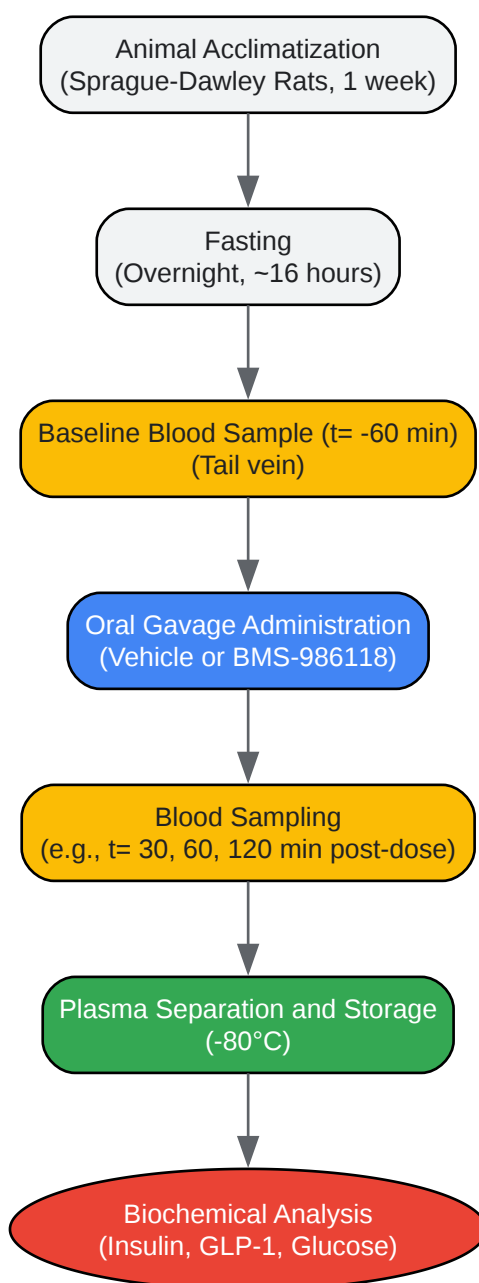
- Calculate the required amount of **BMS-986118** based on the desired dose and the number and weight of the animals.
- Weigh the **BMS-986118** powder and triturate it with a small amount of the vehicle to create a uniform paste.
- Gradually add the remaining vehicle while continuously mixing to achieve a homogenous suspension.
- Prepare the dosing solution fresh daily.

3. Oral Gavage Administration:

- Animal Handling: Accustom the animals to handling for several days prior to the study.
- Dosage Volume: The maximum recommended oral gavage volume is 10 mL/kg for rats and mice.
- Procedure:
 - Weigh the animal to determine the exact volume to be administered.
 - Use a proper-sized, ball-tipped gavage needle (16-18 gauge for rats, 20-22 gauge for mice).

- Gently restrain the animal and insert the gavage needle into the mouth, advancing it along the palate into the esophagus.
- Administer the suspension slowly and smoothly.
- Carefully remove the needle and return the animal to its cage.
- Monitor the animal for any signs of distress post-administration.

Experimental Workflow: Acute Efficacy Study in Rats



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Acute efficacy study workflow.

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of **BMS-986118** on glucose disposal.

Protocol:

- Animal Preparation: Fast animals overnight (approximately 16 hours) with free access to water.
- Baseline Blood Sample (t = -60 min): Collect a small blood sample from the tail vein to measure baseline glucose levels.
- Drug Administration (t = -60 or -30 min): Administer **BMS-986118** or vehicle via oral gavage. The timing of administration should be based on the compound's T_{max}.
- Glucose Challenge (t = 0 min): Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.
- Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
- Glucose Measurement: Measure blood glucose concentrations at each time point using a glucometer.

Chronic Efficacy Study in ZDF Rats

Objective: To evaluate the long-term effects of **BMS-986118** on glycemic control.

Protocol:

- Animal Model: Use male ZDF rats, which spontaneously develop diabetes.
- Study Duration: Typically 4-8 weeks.
- Dosing: Administer **BMS-986118** or vehicle daily via oral gavage.

- Monitoring:
 - Body Weight and Food/Water Intake: Record daily or several times a week.
 - Fasting Blood Glucose: Measure weekly from a tail vein blood sample after a short fasting period (e.g., 4-6 hours).
 - HbA1c: Measure at baseline and at the end of the study from a whole blood sample.
- Terminal Procedures: At the end of the study, collect terminal blood samples for comprehensive biochemical analysis (insulin, GLP-1, lipids, etc.) and collect tissues (e.g., pancreas, liver) for histological analysis.

Blood Sample Collection and Processing for Hormone Analysis

1. Blood Collection:

- For serial sampling, collect blood from the tail vein. For terminal collection, cardiac puncture is preferred to obtain a larger volume.
- Collect blood into tubes containing appropriate anticoagulants and inhibitors. For GLP-1, it is critical to use tubes containing a DPP-4 inhibitor (e.g., sitagliptin or a commercial inhibitor cocktail) to prevent its degradation. EDTA is a suitable anticoagulant.[\[6\]](#)[\[7\]](#)

2. Plasma Preparation:

- Immediately after collection, gently invert the tubes to mix the blood with the additives.
- Keep the samples on ice.
- Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.
- Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

3. Hormone Measurement:

- Insulin and GLP-1 levels can be quantified using commercially available ELISA or multiplex assay kits specific for rodents. Follow the manufacturer's instructions for the assay procedure.

HbA1c Measurement

1. Sample Collection:

- Collect a small volume of whole blood (e.g., 5-10 μ L) from the tail vein into a tube containing an anticoagulant (e.g., EDTA).

2. Measurement:

- Use a commercially available rat HbA1c assay kit (e.g., ELISA or HPLC-based methods).^[1]
^[5] These kits are designed to specifically measure glycated hemoglobin in rat blood.
- Follow the manufacturer's protocol for sample preparation and analysis. The results are typically expressed as a percentage of total hemoglobin.

Conclusion

The provided application notes and protocols offer a comprehensive guide for conducting in vivo studies to evaluate the efficacy of **BMS-986118** in rodent models of type 2 diabetes. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is essential for the preclinical development of this promising therapeutic agent. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

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